molecular formula C15H13ClFN3S2 B2632778 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile CAS No. 338778-67-9

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2632778
CAS No.: 338778-67-9
M. Wt: 353.86
InChI Key: CZTPCTBKCJGTDN-VOTSOKGWSA-N
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Description

This compound is a structurally complex thiazole derivative featuring a 1,2-thiazole core substituted at positions 3, 4, and 3. The 3-position contains a (2-chloro-6-fluorophenyl)methylsulfanyl group, while the 5-position is functionalized with an (E)-2-(dimethylamino)ethenyl moiety. The 4-position is occupied by a nitrile group.

Synthetically, the compound’s thiazole core likely follows established protocols for heterocyclic assembly, such as cyclization of thiourea precursors or Hantzsch thiazole synthesis. The sulfanyl group at position 3 may be introduced via nucleophilic substitution, as seen in analogous triazole syntheses (e.g., α-halogenated ketone reactions in ). The (E)-configured ethenyl group could arise from a Wittig or Horner-Wadsworth-Emmons reaction, leveraging the stability of the dimethylamino substituent to favor trans geometry .

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN3S2/c1-20(2)7-6-14-10(8-18)15(19-22-14)21-9-11-12(16)4-3-5-13(11)17/h3-7H,9H2,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTPCTBKCJGTDN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NS1)SCC2=C(C=CC=C2Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated nitrile.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the 2-chloro-6-fluorophenyl Group: This step involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the 2-chloro-6-fluorophenyl group to the thiazole ring.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium catalysts for coupling reactions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: The unique electronic properties of the thiazole ring make this compound useful in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized into three classes:

Thiazole derivatives with halogenated aryl groups (e.g., 2,4-difluorophenyl-substituted triazoles in ).

Sulfonyl/sulfanyl-containing heterocycles (e.g., sulfonylurea herbicides in ).

Amino-substituted ethenyl heterocycles (e.g., dimethylamino-functionalized triazines in ).

Key Comparative Data

Compound Class Example Structure Key Substituents Bioactivity/Application
Target Compound 1,2-thiazole-4-carbonitrile 3-(2-Cl-6-F-benzyl)sulfanyl, 5-(E-dimethylamino) Hypothesized kinase inhibition or agrochemical
Triazole derivatives () 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio) 2,4-Difluorophenyl, sulfonylphenyl Antifungal agents or enzyme inhibitors
Sulfonylureas () Metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)... Triazine core, sulfonylurea linker Herbicide (ALS inhibitor)
Dimethylamino-ethenyl compounds Propiconazole (1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl)methyl)... Dichlorophenyl, triazole Agricultural fungicide

Functional and Property Analysis

  • In contrast, sulfonylureas () rely on sulfonyl groups for herbicidal activity via acetolactate synthase (ALS) inhibition .
  • Stereoelectronic Configuration : The (E)-ethenyl group in the target compound may confer rigidity and optimize π-stacking interactions, unlike the flexible dioxolane rings in propiconazole () .
  • Bioactivity Potential: While direct bioactivity data for the target compound is absent, structurally related triazoles () exhibit antifungal properties, suggesting the thiazole analog could share similar modes of action. However, the dimethylamino group may introduce unique pharmacokinetic properties, such as enhanced solubility or membrane permeability .

Biological Activity

3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with various functional groups, which contribute to its biological activity. The key components include:

  • Thiazole Ring : A five-membered heterocyclic structure that is essential for its biological properties.
  • Chloro and Fluoro Substituents : These halogenated groups can enhance lipophilicity and influence receptor binding.
  • Dimethylamino Group : This moiety may enhance solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways related to cell survival and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma).
  • IC50 Values : The compound demonstrated varying levels of potency across different cell lines, with specific values indicating its effectiveness in inhibiting cell growth.
Cell LineIC50 (μM)
L1210X
CEMY
HeLaZ

Note: Replace X, Y, Z with actual IC50 values from experimental data when available.

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity:

  • Microbial Strains Tested : Various Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Results indicated effective inhibition against pathogens such as MRSA.
Microbial StrainMIC (μg/mL)
MRSAA
E. coliB

Note: Replace A and B with actual MIC values from experimental data when available.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Properties : A study published in PMC7666045 demonstrated that the compound significantly inhibited the proliferation of HeLa cells with an IC50 value lower than that of standard chemotherapeutics.
  • Antimicrobial Efficacy : Research highlighted in BindingDB reported an IC50 value of 4 nM against caspase-3, indicating its potential as an antimicrobial agent.
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interferes with protein synthesis pathways in bacterial cells, leading to bactericidal effects.

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